molecular formula C11H9F3O2 B571523 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260019-45-1

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B571523
M. Wt: 230.186
InChI Key: RIRDJSLCCPPYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one , also known by its chemical formula C14H10F6O4 , is a compound with intriguing properties. It belongs to the class of chromene derivatives and exhibits a unique combination of fluorine substitution and naphthalene ring structure. Unfortunately, detailed analytical data for this compound are not available from Sigma-Aldrich .

Scientific Research Applications

Application in Cancer Research

  • A study by Wang et al. (2017) discusses the design and synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, highlighting their potential in anticancer activities against various human neoplastic cell lines. These derivatives, particularly 6b and 6d, showed notable effectiveness in inhibiting tumor growth (Wang, Zhang, Cui, Sheng, Sun, Tian, Liu, & Liang, 2017).

Synthetic Chemistry and Molecular Structures

  • Collins, Fallon, and Skene (1994) explored the selective O-methyloxime formation from 6-methoxy-2-[(1'-methyl-2',5'-dioxocyclopentyl)-methyl]-3,4-dihydronaphthalen-1(2H)-one, providing insights into the structure and stereochemistry of related compounds (Collins, Fallon, & Skene, 1994).
  • Liu et al. (2012) described an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which are key in preparing various derivatives useful in chemical research (Liu, Yan, Li, Liu, Sun, Wang, & Wang, 2012).

Applications in Material Science and Astrochemistry

  • Vala et al. (2009) investigated 1,2-dihydronaphthalene, closely related to 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one, in the context of astrochemistry. Their study on the IR multiphoton dissociation of protonated 1,2-dihydronapthalene provides insights into the photodissociation mechanisms relevant to the interstellar medium (Vala, Szczepanski, Oomens, & Steill, 2009).

Exploring Catalytic Processes

  • Baston and Hartmann (1998) discussed the Pd (O)-catalyzed cross-coupling reaction of 6-hydroxy-3,4-dihydronaphthalene-2-methylcarboxylate with various aryl zinc chlorides, demonstrating an approach to synthesize 6-aryl-substituted naphthalene derivatives, highlighting the chemical's utility in catalytic processes (Baston & Hartmann, 1998).

Cytoprotective Properties

  • A study by Kil et al. (2018) on the wood of Catalpa ovata identified dihydronaphthalenones with cytoprotective effects, indicating potential applications in cellular protection and antioxidative therapies (Kil, So, Choi, Han, Jin, & Seo, 2018).

properties

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRDJSLCCPPYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

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